The compound is cataloged under various identifiers, including CAS number 2170134-91-3 and PubChem CID 122129839. It is primarily sourced from chemical suppliers specializing in high-purity organic compounds, such as AChemBlock and Aladdin Scientific, where it is marketed for its bioactive properties and utility in synthetic chemistry .
The synthesis of ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate typically involves several key steps:
The molecular structure of ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate features a pyrazole ring substituted at the 4-position with a tetramethyl dioxaborolane group and a triphenylmethyl group at the 1-position. This configuration contributes to its unique chemical properties.
Ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate can participate in various chemical reactions:
The mechanism of action for ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate in biological systems is not fully elucidated but may involve:
Ethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole-3-carboxylate has several potential applications:
This compound exemplifies the intersection of organic synthesis and functional applications in pharmaceuticals and materials science. Further studies are warranted to fully explore its potential in these fields.
The discovery of the Suzuki-Miyaura cross-coupling reaction in 1979 by Akira Suzuki (awarded the Nobel Prize in Chemistry in 2010) revolutionized carbon–carbon bond formation [3] [8]. This transition metal-catalyzed reaction couples organoboron compounds (e.g., boronic acids or esters) with organic halides or pseudohalides under basic conditions. Its catalytic cycle comprises three fundamental steps: (1) oxidative addition of palladium(0) into the carbon–halogen bond (rate-determining for aryl chlorides), (2) transmetalation where the base-activated organoboron transfers its organic group to palladium(II), and (3) reductive elimination to form the new C–C bond and regenerate palladium(0) [2] [8]. The reaction’s versatility stems from exceptional functional group tolerance, low toxicity of boronic reagents, aqueous compatibility, and scalability. Boronic esters—such as the tetramethyl-1,3,2-dioxaborolane moiety—enhance stability against protodeboronation and improve handling compared to boronic acids [3] [8].
Table 1: Evolution of Key Cross-Coupling Methodologies
Method | Catalyst | Nucleophile | Advantages | Limitations |
---|---|---|---|---|
Suzuki-Miyaura | Pd/Ni | Boronic esters | Low toxicity, water tolerance, broad scope | Base sensitivity |
Stille | Pd | Organotin | High reactivity | Neurotoxic byproducts |
Negishi | Pd/Zn | Organozinc | Good stereocontrol | Air/moisture sensitivity |
The development of alkylboron coupling partners (e.g., 9-BBN, alkylboronic esters) expanded Suzuki-Miyaura reactions to sp³–sp² linkages, enabling complex natural product syntheses and pharmaceutical intermediates [8]. Industrial applications include multi-kilogram syntheses, such as the 95% yield coupling for the CNS agent CI-1034 [3] [8].
Pyrazole-boronate hybrids integrate two pharmacologically privileged motifs: the boronate ester’s cross-coupling utility and the pyrazole ring’s bioisosteric versatility. The pyrazole core—a five-membered di-nitrogen heterocycle—mimics purine rings in adenosine triphosphate-binding pockets, enabling kinase inhibition [4] [6]. Incorporating boronate esters at the pyrazole 4-position (as in the title compound) permits late-stage diversification via Suzuki-Miyaura coupling, accelerating structure–activity relationship studies [4] [9]. The triphenylmethyl (trityl) group at N1 provides steric protection during synthetic manipulations, preventing undesired reactions at the reactive N–H site [1] [7]. This design is evident in kinase inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), where analogous pyrazole-boronates exhibit half-maximal inhibitory concentration values below 10 nM [4]. Additionally, pyrazole derivatives demonstrate antidiabetic, antioxidant, and anti-inflammatory activities, as evidenced by α-glucosidase inhibition (half-maximal inhibitory concentration = 75–120 μM) and radical scavenging in recent pharmacological studies [6] [9].
Table 2: Medicinal Applications of Pyrazole-Boronate Hybrids
Biological Target | Activity | Role of Pyrazole-Boronate | Reference |
---|---|---|---|
Kinases (EGFR/VEGFR-2) | Anticancer | ATP-competitive inhibition; IC₅₀ < 10 nM | [4] |
α-Glucosidase | Antidiabetic | Carbohydrate digestion inhibition; IC₅₀ ~75–120 μM | [9] |
Xanthine oxidase | Antioxidant | Reactive oxygen species scavenging; IC₅₀ = 10–24 μM | [9] |
Conjugated polymers | Organic semiconductors | Enhanced electron mobility (0.12 cm²/V·s) | [4] |
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 9005-53-2
CAS No.: 1326-83-6
CAS No.:
CAS No.: